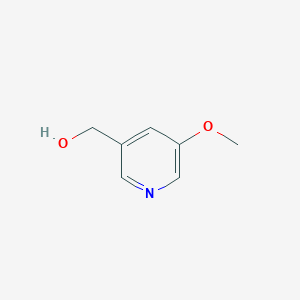

(5-Methoxypyridin-3-yl)methanol

Descripción

Contextualization within Pyridine (B92270) Derivatives Research

The pyridine ring, a heterocyclic aromatic compound with the formula C₅H₅N, is a fundamental scaffold in medicinal and organic chemistry. uni.lu Structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine and its derivatives are of significant interest due to their diverse biological activities. uni.luarctomsci.com The nitrogen atom in the ring can participate in hydrogen bonding, which can enhance the pharmacokinetic properties of drug molecules. arctomsci.com

Pyridine derivatives are integral to a vast array of natural products and pharmaceuticals, demonstrating a wide spectrum of pharmacological effects. chembuyersguide.comchemicalbook.com Research has extensively documented their applications as:

Anticancer agents ambeed.com

Antimicrobial agents ambeed.com

Anticonvulsants uni.lu

Antivirals chembuyersguide.comchemicalbook.com

Anti-inflammatory agents chembuyersguide.comchemicalbook.com

The versatility of the pyridine core allows for extensive functionalization, enabling chemists to modulate the physicochemical properties and biological efficacy of molecules. arctomsci.com This has led to the development of numerous essential medicines, solidifying the pyridine scaffold as a privileged structure in drug discovery. arctomsci.com

Significance as a Chemical Research Building Block and Intermediate

(5-Methoxypyridin-3-yl)methanol serves as a valuable building block in organic synthesis. chembuyersguide.com Its structure, featuring a pyridine ring substituted with both a methoxy (B1213986) and a hydroxymethyl group, provides two distinct points for chemical modification, making it a useful intermediate for constructing more elaborate molecules. The compound is recognized for its role in research and development settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 937202-11-4 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| InChI Key | VKRWRIKWXFAPEL-UHFFFAOYSA-N |

| SMILES | COC1=CN=CC(=C1)CO |

Data sourced from Ambeed and PubChemLite. uni.luambeed.com

The primary utility of this compound in academic research lies in its role as a precursor or intermediate. For instance, it is a known starting material for the synthesis of 5-Methoxy-pyridine-3-carbaldehyde. chemicalbook.com The aldehyde functional group is highly versatile and can participate in a wide range of chemical transformations, such as C-C bond formation, oxidation, and reduction, making the carbaldehyde a valuable intermediate in its own right for synthesizing complex target molecules. The conversion of the alcohol group in this compound to an aldehyde represents a key synthetic step that unlocks further molecular diversification.

Table 2: Synthetic Utility of this compound

| Starting Material | Product | Transformation Type | Significance |

| This compound | 5-Methoxy-pyridine-3-carbaldehyde | Oxidation | Conversion to a versatile aldehyde intermediate for further synthesis. chemicalbook.com |

This table illustrates the role of this compound as a synthetic intermediate.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-2-6(5-9)3-8-4-7/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRWRIKWXFAPEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670121 | |

| Record name | (5-Methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937202-11-4 | |

| Record name | (5-Methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methoxypyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methoxypyridin 3 Yl Methanol

Precursor Synthesis and Derivatization Routes

The efficient synthesis of (5-Methoxypyridin-3-yl)methanol often relies on the strategic choice and preparation of its precursors. Substituted pyridines are common starting materials, which can be derivatized through various routes to yield the target molecule.

Synthesis from Substituted Pyridines (e.g., 5-bromo-3-methoxypyridine)

One common precursor for the synthesis of this compound is 5-bromo-3-methoxypyridine. This intermediate can be prepared from 3,5-dibromopyridine (B18299). The synthesis involves the reaction of 3,5-dibromopyridine with sodium methoxide (B1231860) in a suitable solvent like N,N-dimethyl-formamide (DMF). The reaction mixture is heated, and after workup and purification, 5-bromo-3-methoxypyridine is obtained as an off-white solid. chemicalbook.com

The subsequent conversion of 5-bromo-3-methoxypyridine to this compound can be achieved through a variety of cross-coupling reactions followed by reduction. For instance, a Suzuki cross-coupling reaction with a suitable boronic acid derivative can introduce a functional group at the 5-position, which can then be converted to the hydroxymethyl group. mdpi.com

Reduction Strategies (e.g., DIBAL-H reduction of related aldehydes)

Reduction of a corresponding aldehyde, such as 5-methoxynicotinaldehyde, is a direct route to this compound. Diisobutylaluminum hydride (DIBAL-H) is a powerful and selective reducing agent for this transformation. masterorganicchemistry.comyoutube.com DIBAL-H is particularly useful for the partial reduction of esters to aldehydes, but it can also efficiently reduce aldehydes to primary alcohols. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out at low temperatures, such as -78 °C, to control the reactivity and prevent over-reduction. chemistrysteps.comyoutube.com The mechanism involves the coordination of the aluminum center to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. youtube.comyoutube.com An aqueous workup then liberates the alcohol. youtube.com

Another related strategy involves the reduction of a corresponding ester, like methyl 5-methoxynicotinate. While DIBAL-H can be used for the partial reduction of esters to aldehydes, other reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for the complete reduction to the alcohol. reddit.com However, DIBAL-H can also be used for the complete reduction of esters to alcohols, typically by using a larger excess of the reagent and conducting the reaction at a higher temperature. reddit.com

Exploration of Alternative Synthetic Pathways

Alternative synthetic pathways to this compound and its derivatives are continuously being explored to improve efficiency and access to a wider range of analogs. One general and versatile method for preparing substituted pyridines is the Hantzsch dihydropyridine (B1217469) synthesis. nih.gov This involves the condensation of an aldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt), and two equivalents of a 1,3-dicarbonyl compound. nih.gov Modifications of this method can be used to synthesize unsymmetrical pyridines. nih.gov

Another approach involves the aza-Diels-Alder reaction, which can be used to construct the pyridine (B92270) ring with high regioselectivity. nih.gov Subsequent functional group manipulations can then lead to the desired this compound.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. Metal-catalyzed cross-coupling reactions are particularly important in the synthesis of substituted pyridines. biosynce.com For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be used to introduce various substituents onto the pyridine ring. mdpi.combiosynce.com

Furthermore, catalytic hydrogenation is a key step in many synthetic routes. For example, the reduction of a nitrile group to an aminomethyl group, which can then be converted to a hydroxymethyl group, can be achieved using a palladium-carbon catalyst in a hydrogen atmosphere. chemicalbook.com Ruthenium complexes have also been shown to be effective catalysts for the hydrogenation of esters to alcohols. chemicalbook.com The use of chiral ligands in combination with metal catalysts, such as iridium complexes, allows for the asymmetric hydrogenation of ketones to produce chiral alcohols, a strategy that could be adapted for the synthesis of chiral derivatives of this compound. google.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives to minimize environmental impact and improve sustainability. rasayanjournal.co.inresearchgate.net This includes the use of greener solvents, catalysts, and reaction conditions. rasayanjournal.co.inresearchgate.net

Microwave-assisted synthesis has emerged as a green chemistry tool that can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.govacs.org One-pot multicomponent reactions are also highly desirable as they reduce the number of synthetic steps, minimize waste, and improve atom economy. nih.govacs.org

Chemical Transformations and Derivatization Strategies of 5 Methoxypyridin 3 Yl Methanol

Reactivity Profiles of the Pyridine (B92270) Nucleus

The pyridine ring in (5-Methoxypyridin-3-yl)methanol is an electron-deficient aromatic system, which influences its reactivity towards various reagents. The presence of the methoxy (B1213986) group at the 5-position and the methanol (B129727) group at the 3-position further modulates this reactivity.

Electrophilic Aromatic Substitution Reactions

Pyridine itself is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgyoutube.com Electrophilic attack on the pyridine ring is disfavored as it requires the disruption of the aromatic sextet and places a positive charge on the already electron-deficient ring. quora.comquora.com When substitution does occur, it typically happens at the 3-position (β-position) because the intermediate carbocation is more stable compared to attack at the 2- or 4-positions, which would place a positive charge on the nitrogen atom. quora.comquora.com

In the case of this compound, the 5-methoxy group is an activating, ortho-, para-directing group, while the 3-hydroxymethyl group is a deactivating, meta-directing group. The methoxy group's activating effect, through its +M (mesomeric) effect, increases the electron density at the ortho (4- and 6-) and para (2-) positions. However, the inherent deactivation of the pyridine ring towards electrophiles means that harsh reaction conditions are often still required for substitution to occur. quimicaorganica.orgyoutube.com The interplay of these directing effects suggests that electrophilic substitution would likely favor the 2-, 4-, or 6-positions.

| Reaction Type | Typical Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-5-methoxypyridin-3-yl)methanol and/or (4-Nitro-5-methoxypyridin-3-yl)methanol and/or (6-Nitro-5-methoxypyridin-3-yl)methanol |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | (2-Bromo/Chloro-5-methoxypyridin-3-yl)methanol and/or (4-Bromo/Chloro-5-methoxypyridin-3-yl)methanol and/or (6-Bromo/Chloro-5-methoxypyridin-3-yl)methanol |

| Sulfonation | Fuming H₂SO₄ | This compound-2-sulfonic acid and/or this compound-4-sulfonic acid and/or this compound-6-sulfonic acid |

This table presents expected outcomes based on general principles of electrophilic aromatic substitution on substituted pyridines. Specific experimental data for this compound may vary.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions where the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. quimicaorganica.org For SNAr to occur, a good leaving group, such as a halide, is typically required at the substitution site.

This compound itself does not have a suitable leaving group on the pyridine nucleus for a direct SNAr reaction. However, derivatives such as 3-halo-5-methoxypyridines can readily undergo nucleophilic substitution. For example, 3-bromo-5-methoxypyridine (B189597) can be synthesized from 3,5-dibromopyridine (B18299) and subsequently reacted with various nucleophiles. chemicalbook.com While substitution at the 3-position is generally less favored than at the 2- or 4-positions, it can be achieved, often requiring more forcing conditions. The methoxy group at the 5-position does not significantly activate or deactivate the 3-position towards nucleophilic attack.

Recently, transition-metal-free methods for the amination of methoxypyridines have been developed, for instance, using sodium hydride to facilitate the reaction between a methoxypyridine and an amine. ntu.edu.sg

| Substrate | Nucleophile | Typical Conditions | Product |

| 3-Halo-5-methoxypyridine | R-NH₂ (Amine) | Heat, base (e.g., K₂CO₃) or metal catalysis (e.g., Pd, Cu) | 3-Amino-5-methoxypyridine derivative |

| 3-Halo-5-methoxypyridine | R-OH (Alcohol) | Strong base (e.g., NaH) | 3-Alkoxy-5-methoxypyridine derivative |

| 3-Halo-5-methoxypyridine | R-SH (Thiol) | Base (e.g., Na₂S) | 3-Thio-5-methoxypyridine derivative |

This table illustrates potential SNAr reactions on a derivative of the target compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, it must first be converted into a suitable coupling partner, typically a halopyridine or a pyridine-organometallic reagent. For instance, the hydroxyl group can be converted to a triflate, or the pyridine ring can be halogenated.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. illinois.edu A 3-halo-5-methoxypyridine derivative could be coupled with a variety of boronic acids or esters to introduce new carbon substituents at the 3-position.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. This method offers a broad substrate scope.

Kumada Coupling: This was one of the first cross-coupling reactions developed and utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.orgnrochemistry.comjk-sci.com A Grignard reagent could be prepared from a 3-halo-5-methoxypyridine, which would then couple with another organic halide.

Hiyama Coupling: The Hiyama coupling employs an organosilane as the organometallic partner, which is activated by a fluoride (B91410) source or a base. This reaction is also typically catalyzed by palladium.

| Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki | 3-Halo-5-methoxypyridine | R-B(OH)₂ | Pd catalyst, base | 3-Aryl/Alkyl-5-methoxypyridine |

| Stille | 3-Halo-5-methoxypyridine | R-Sn(Alkyl)₃ | Pd catalyst | 3-Aryl/Alkyl-5-methoxypyridine |

| Kumada | 3-Halo-5-methoxypyridine | R-MgBr | Ni or Pd catalyst | 3-Aryl/Alkyl-5-methoxypyridine |

| Hiyama | 3-Halo-5-methoxypyridine | R-Si(OR')₃ | Pd catalyst, fluoride source | 3-Aryl/Alkyl-5-methoxypyridine |

This table provides a general overview of the application of cross-coupling reactions to derivatives of this compound.

Transformations of the Methanol Side Chain

The primary alcohol of the methanol side chain is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Oxidation Reactions

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 5-methoxy-pyridine-3-carbaldehyde, or further to 5-methoxynicotinic acid, depending on the oxidizing agent and reaction conditions.

Jones Oxidation: Using Jones reagent (chromic acid in acetone) typically leads to the full oxidation of a primary alcohol to a carboxylic acid. youtube.com

Moffatt Oxidation: This method, which uses a combination of dimethyl sulfoxide (B87167) (DMSO) and a carbodiimide (B86325) (like DCC), is a milder way to achieve oxidation to the aldehyde. rsc.org

Swern Oxidation: A very common and mild method that uses DMSO activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, yielding the aldehyde with high selectivity.

Periodic acid/chromium acetylacetonate: This system serves as an efficient catalytic method for the oxidation of alcohols to aldehydes and ketones at room temperature. quora.comorganic-chemistry.org

| Oxidation Method | Reagents | Typical Product |

| Jones Oxidation | CrO₃, H₂SO₄, acetone | 5-Methoxynicotinic acid |

| Moffatt Oxidation | DMSO, DCC, acid catalyst | 5-Methoxy-pyridine-3-carbaldehyde |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | 5-Methoxy-pyridine-3-carbaldehyde |

| Periodic acid/Cr(acac)₃ | H₅IO₆, Cr(acac)₃ | 5-Methoxy-pyridine-3-carbaldehyde |

This table summarizes common oxidation reactions applicable to the methanol side chain.

Substitution Reactions

The hydroxyl group of the methanol side chain can be converted into a good leaving group, such as a halide or a tosylate, which can then be displaced by various nucleophiles to form ethers, amines, and other derivatives.

Formation of Halides: The alcohol can be converted to the corresponding halide (e.g., 3-(chloromethyl)- or 3-(bromomethyl)-5-methoxypyridine) using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The synthesis of a structurally similar compound, 3-(bromomethyl)-5-methylpyridine (B105789) hydrobromide, has been reported from the corresponding nicotinic acid, highlighting a feasible synthetic route. researchgate.net

Formation of Ethers: Following the Williamson ether synthesis, the alcohol can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then reacts with an alkyl halide to yield an ether. youtube.comyoutube.comyoutube.com

Formation of Amines: The alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate) and then reacted with an amine. Alternatively, direct reductive amination of the corresponding aldehyde (obtained from oxidation) is a common route to amines. The synthesis of 3-(aminomethyl)pyridine (B1677787) derivatives has been achieved through various methods, including traceless umpolung of pyridinium (B92312) salts. rsc.orggoogle.comnih.govgoogle.com

| Transformation | Typical Reagents/Route | Intermediate/Product |

| Halogenation | SOCl₂ or PBr₃ | 3-(Halomethyl)-5-methoxypyridine |

| Etherification | 1. NaH; 2. R-X (Alkyl halide) | 3-(Alkoxymethyl)-5-methoxypyridine |

| Amination | 1. TsCl, pyridine; 2. R-NH₂ | 3-(Aminomethyl)-5-methoxypyridine derivative |

This table outlines key substitution reactions for the functionalization of the methanol side chain.

Esterification and Etherification Reactions

The primary alcohol group in this compound is a key site for derivatization through esterification and etherification. These reactions are fundamental in modifying the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is of particular importance in drug design.

Esterification:

Esterification of this compound can be achieved through several standard synthetic methods. A common approach involves the reaction of the alcohol with an acyl halide, typically an acid chloride, in the presence of a base to neutralize the hydrogen chloride byproduct. Pyridine is often used as both the base and a catalyst in such reactions. researchgate.net The reaction temperature can be varied to control the reaction rate, with temperatures often ranging from room temperature to 140°C. researchgate.netpjoes.com

Another effective method is the use of a carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, in situ generation of hydrogen chloride from acetyl chloride in methanol can be a convenient method for esterification. researchgate.net

The following interactive data table summarizes representative conditions for the esterification of alcohols, which are applicable to this compound based on general organic synthesis principles.

Interactive Data Table: Representative Esterification Conditions

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Notes |

| Acid Chloride | Pyridine | Dichloromethane (DCM) or Pyridine | 0 to RT | A common and efficient method. |

| Carboxylic Acid | DCC/DMAP | Dichloromethane (DCM) | 0 to RT | Steglich esterification, good for sensitive substrates. |

| Acetic Anhydride | Pyridine | None or Dichloromethane (DCM) | RT | Effective for acetylation. |

| Thionyl Chloride/Carboxylic Acid | Catalytic DMF | None or inert solvent | Reflux | Forms the acid chloride in situ. pjoes.com |

Etherification:

Etherification of this compound is most commonly achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.comyoutube.com The resulting nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the ether. wikipedia.orgyoutube.comyoutube.com The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing side reaction with secondary and tertiary halides. wikipedia.org

The reaction is typically carried out in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to ensure the solubility of the reactants and to avoid interference from protic solvents.

The interactive data table below outlines typical conditions for Williamson ether synthesis applicable to this compound.

Interactive Data Table: Representative Etherification Conditions (Williamson Ether Synthesis)

| Base | Alkylating Agent | Solvent | Temperature (°C) | Notes |

| Sodium Hydride (NaH) | Methyl Iodide | Tetrahydrofuran (THF) | 0 to RT | A widely used and effective method for methylation. youtube.comyoutube.com |

| Potassium tert-butoxide | Ethyl Bromide | Dimethylformamide (DMF) | RT | A strong base suitable for forming the alkoxide. |

| Sodium Hydroxide (NaOH) | Benzyl (B1604629) Chloride | Phase Transfer Catalyst (e.g., TBAB) | RT to 50 | Useful for reactions in a two-phase system. |

Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of novel derivatives of this compound is a critical step in exploring its potential as a scaffold for biologically active compounds. By systematically modifying its structure and evaluating the biological activity of the resulting analogs, researchers can establish a structure-activity relationship (SAR), which provides insights into the molecular features required for a desired biological effect.

In the context of drug discovery, the methoxypyridine core is a common motif in compounds targeting a variety of biological targets, including kinases. For example, derivatives of methoxypyridine have been investigated as inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are key enzymes in cell signaling pathways often dysregulated in cancer. nih.gov The synthesis of a library of analogs with variations in the substituents on the pyridine ring and modifications of the hydroxymethyl group allows for the mapping of the SAR.

A general strategy for generating a library of derivatives from this compound for SAR studies could involve:

Esterification and Etherification: As detailed in the previous section, creating a series of esters and ethers with varying alkyl and aryl groups to probe the effect of size, lipophilicity, and electronic properties of the substituent at this position.

Oxidation and Subsequent Derivatization: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid opens up a vast array of further chemical transformations, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid.

Modification of the Pyridine Ring: While more complex, substitution at other positions on the pyridine ring can provide crucial SAR data.

The following interactive data table presents a hypothetical series of derivatives that could be synthesized from this compound for an SAR study, along with the rationale for their design.

Interactive Data Table: Hypothetical Derivatives of this compound for SAR Studies

| Derivative | Synthetic Approach | Rationale for SAR |

| (5-Methoxypyridin-3-yl)methyl acetate | Esterification with acetyl chloride | To assess the effect of a small, polar ester group. |

| (5-Methoxypyridin-3-yl)methyl benzoate | Esterification with benzoyl chloride | To introduce a bulky, aromatic ester group and explore potential π-stacking interactions. |

| 3-(Methoxymethyl)-5-methoxypyridine | Etherification with methyl iodide | To evaluate the impact of a small, non-polar ether linkage. |

| 3-(Benzyloxymethyl)-5-methoxypyridine | Etherification with benzyl bromide | To introduce a larger, lipophilic ether group. |

| N-((5-Methoxypyridin-3-yl)methyl)aniline | Oxidation to aldehyde, followed by reductive amination with aniline | To explore the introduction of a secondary amine linkage and an aromatic substituent. |

Through the systematic synthesis and biological evaluation of such derivatives, a comprehensive SAR can be established, guiding the optimization of lead compounds towards more potent and selective therapeutic agents. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of (5-Methoxypyridin-3-yl)methanol. Through a combination of one-dimensional and two-dimensional NMR experiments, it is possible to map out the complete proton and carbon framework of the molecule.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene protons of the hydroxymethyl group, the proton of the hydroxyl group, and the methyl protons of the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom in the pyridine ring.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 8.2 - 8.4 | d | ~2.5 |

| H4 | 7.3 - 7.5 | t | ~2.0 |

| H6 | 8.1 - 8.3 | d | ~1.5 |

| -CH₂OH | 4.6 - 4.8 | s | - |

| -OCH₃ | 3.8 - 4.0 | s | - |

| -OH | Variable | br s | - |

Note: Predicted values are based on the analysis of similar methoxypyridine and benzyl (B1604629) alcohol derivatives. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (aromatic, aliphatic, attached to an oxygen atom) and its electronic environment.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 140 - 145 |

| C3 | 135 - 140 |

| C4 | 120 - 125 |

| C5 | 155 - 160 |

| C6 | 138 - 143 |

| -CH₂OH | 60 - 65 |

| -OCH₃ | 55 - 60 |

Note: Predicted values are based on the analysis of analogous compounds. Actual experimental values may vary.

Two-dimensional NMR techniques are powerful for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled aromatic protons on the pyridine ring (H2, H4, and H6), helping to confirm their relative positions. researchgate.netsdsu.edu For instance, a cross-peak would be expected between H2 and H4, and between H4 and H6, confirming their connectivity through the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsdsu.edu It allows for the unambiguous assignment of the carbon signals based on the known proton assignments. For example, the proton signal of the methylene group (-CH₂OH) would show a cross-peak with the corresponding carbon signal, and the aromatic proton signals would correlate with their attached aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.netsdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. Key HMBC correlations expected for this compound would include:

Correlation from the methoxy protons (-OCH₃) to the C5 carbon.

Correlations from the methylene protons (-CH₂OH) to the C3 and C4 carbons.

Correlations between the aromatic protons and adjacent and next-nearest neighbor carbons, confirming the substitution pattern on the pyridine ring.

Spin-diffusion-based NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide information about the spatial proximity of atoms within a molecule or between different molecules. These experiments detect through-space dipolar couplings, in contrast to the through-bond scalar couplings observed in COSY.

For a small molecule like this compound, intramolecular NOE signals can help to confirm the geometry and conformation. More significantly, intermolecular NOEs can be observed if the molecule forms aggregates or interacts with other molecules in solution. The rate of spin diffusion is dependent on the distance between the nuclei, allowing for the estimation of intermolecular distances. This technique could be employed to study potential self-association of this compound in solution or its binding to a larger macromolecule. The inclusion of the sample in a viscous solvent can enhance the spin diffusion effect, making it easier to observe these interactions. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net For the analysis of this compound, a reversed-phase LC method, for instance using a C18 column with a gradient elution of water and methanol (B129727) or acetonitrile containing a small amount of formic acid, would be suitable.

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that would generate a protonated molecule, [M+H]⁺. For this compound (C₇H₉NO₂), the expected mass-to-charge ratio for the protonated molecule would be approximately 140.07. uni.lu Ultra-performance liquid chromatography (UPLC) can be used for faster and more efficient separations compared to conventional HPLC. mdpi.comresearchgate.net

Typical LC-MS Parameters for Analysis:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol/Acetonitrile |

| Gradient | Linear gradient from low to high organic phase |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Full scan or Selected Ion Monitoring (SIM) at m/z 140.07 |

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, typically to four or more decimal places. oregonstate.eduhmdb.ca This high accuracy allows for the determination of the elemental composition of a molecule.

For this compound, with a molecular formula of C₇H₉NO₂, the theoretical exact mass of the neutral molecule is 139.06333 Da. The protonated molecule [M+H]⁺ would have a theoretical exact mass of 140.07060 Da. uni.lu An experimentally determined mass that is very close to this theoretical value (typically within 5 ppm) would confirm the elemental composition.

HRMS Data for this compound:

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M] | C₇H₉NO₂ | 139.06333 |

| [M+H]⁺ | C₇H₁₀NO₂⁺ | 140.07060 |

| [M+Na]⁺ | C₇H₉NNaO₂⁺ | 162.05254 |

HRMS can also be coupled with tandem mass spectrometry (MS/MS) to study the fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, fragmentation is expected to occur at the benzylic position and may involve the methoxy group.

Plausible Fragmentation Pathways:

A primary fragmentation pathway for the protonated molecule would be the loss of a water molecule (H₂O) from the hydroxymethyl group, leading to a fragment ion at m/z 122.0600. Another likely fragmentation is the loss of formaldehyde (CH₂O) from the hydroxymethyl group, resulting in a fragment at m/z 110.0600. Cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group could lead to a fragment corresponding to the methoxypyridine cation. The fragmentation of benzyl alcohol often involves the loss of CO to form a cyclopentadienyl cation, and similar rearrangements could be possible for the pyridine analogue. stackexchange.comucalgary.ca

Chromatographic Purity Assessment Techniquesnih.gov

Chromatographic methods are fundamental in determining the purity of chemical compounds by separating the main component from any impurities. nih.gov For this compound, assessing purity is critical to guarantee the reliability and reproducibility of subsequent synthetic steps and biological assays. nih.gov These techniques are central to quality control in the pharmaceutical industry. nih.gov

High-Performance Liquid Chromatography (HPLC)nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. eurjchem.com The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.

A typical reversed-phase HPLC (RP-HPLC) method would be employed for this compound. The stationary phase is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like methanol or acetonitrile. shimadzu.com The purity is determined by integrating the area of the chromatographic peaks, with the purity percentage calculated from the ratio of the main peak area to the total area of all detected peaks. nih.gov Method validation would be performed according to ICH guidelines to ensure selectivity, precision, and accuracy. eurjchem.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with Methanol (Solvent A) and 0.1% Formic Acid in Water (Solvent B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Internal Standard | Benzoic Acid |

This table represents a hypothetical but typical set of parameters for the analysis of a methoxypyridine derivative based on established methods for similar compounds. ru.ac.th

Ultra-Performance Liquid Chromatography (UPLC)nih.govptfarm.pl

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher resolution, sensitivity, and speed compared to traditional HPLC. For the purity assessment of this compound, UPLC can provide a more detailed impurity profile in a fraction of the time.

The higher operating pressures of UPLC systems allow for more efficient separations, enabling the detection of trace-level impurities that might co-elute with the main peak in an HPLC analysis. nih.gov The principles of separation remain the same as HPLC, but the enhanced performance makes UPLC a powerful tool for quality control in pharmaceutical development where even minute impurities can be significant.

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Peak Resolution | Good | Excellent |

| Analysis Time | 15-30 min | 1-5 min |

| Solvent Consumption | Higher | Lower |

| System Pressure | 600-4,000 psi | 6,000-15,000 psi |

Infrared (IR) Spectroscopy for Functional Group Identificationchromatographyonline.com

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. ugal.ro When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation at characteristic wavenumbers. mdpi.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching (H-bonded) | 3400 - 3200 (Broad, Strong) |

| Aromatic C-H | Stretching | 3100 - 3000 (Weak) |

| Aliphatic C-H (in -OCH₃) | Stretching | 2950 - 2850 (Medium) |

| Aromatic C=N, C=C | Ring Stretching | 1600 - 1450 (Medium) |

| Ether (Ar-O-CH₃) | Asymmetric C-O-C Stretching | 1275 - 1200 (Strong) |

| Alcohol (C-O) | Stretching | 1260 - 1000 (Strong) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. mdpi.com This technique involves directing a beam of X-rays onto a single crystal of this compound. The crystal diffracts the X-rays into a specific pattern of spots, from which the electron density and, consequently, the precise positions of all atoms in the crystal lattice can be calculated. mdpi.commdpi.com

A successful crystallographic analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.

Torsional Angles: Information about the conformation of the molecule, such as the orientation of the hydroxymethyl and methoxy groups relative to the pyridine ring.

Intermolecular Interactions: Details on how molecules are arranged in the crystal lattice, revealing non-covalent interactions like hydrogen bonding (from the -OH group) and π-π stacking (between pyridine rings), which govern the crystal's physical properties. researchgate.netrsc.org

This detailed structural knowledge is invaluable for understanding the compound's physicochemical properties and its potential interactions with biological targets in drug design. mdpi.com

Table 4: Example of Data Obtained from X-ray Crystallographic Analysis

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Calculated Density (ρ) | g/cm³ |

| Bond Lengths | e.g., C-O, C-N, C-C (Å) |

| Bond Angles | e.g., C-O-C, C-N-C (°) |

| Hydrogen Bond Geometry | Donor-H···Acceptor distances (Å) and angles (°) |

Computational and Theoretical Investigations of 5 Methoxypyridin 3 Yl Methanol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern computational chemistry, providing a detailed description of the electronic structure of molecules. These methods, rooted in the principles of quantum mechanics, allow for the prediction of a wide array of molecular properties, from geometries and energies to spectroscopic characteristics.

Molecular Orbital Theory (e.g., HOMO-LUMO analysis)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.

For (5-Methoxypyridin-3-yl)methanol, the HOMO is expected to be localized primarily on the electron-rich methoxy (B1213986) group and the pyridine (B92270) ring, which can act as electron donors. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, particularly the nitrogen atom and the carbon atoms of the ring, which can act as electron acceptors. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic excitation.

Computational studies on similar substituted pyridines have shown that the nature and position of substituents significantly influence the energies of the frontier orbitals. ias.ac.inresearcher.life For instance, the electron-donating methoxy group at the 5-position is expected to raise the energy of the HOMO, while the hydroxymethyl group at the 3-position can also modulate the electronic distribution.

Table 1: Hypothetical Frontier Orbital Energies and Related Properties of this compound and its Derivatives (Calculated using DFT/B3LYP/6-311G+(d,p))

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

| This compound | -6.25 | -0.85 | 5.40 | 6.25 | 0.85 |

| (5-Ethoxypyridin-3-yl)methanol | -6.20 | -0.82 | 5.38 | 6.20 | 0.82 |

| (5-Methoxypyridin-3-yl)carbaldehyde | -6.50 | -1.50 | 5.00 | 6.50 | 1.50 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and various electronic properties.

For this compound, DFT studies can be employed to determine its optimized molecular structure, including bond lengths, bond angles, and dihedral angles. These calculations can also predict its infrared (IR) and Raman spectra, which can be compared with experimental data for validation. Furthermore, DFT can be used to calculate various electronic properties such as the dipole moment, polarizability, and electrostatic potential map, which provides insights into the charge distribution and reactive sites of the molecule.

Studies on substituted pyridines have demonstrated the reliability of DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, in predicting their geometries and electronic properties with high accuracy. ias.ac.inresearcher.life The calculated nucleophilicity of various substituted pyridines has been shown to correlate well with experimental values. ias.ac.in

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, providing insights into conformational changes, solvent effects, and transport properties.

MD simulations of this compound in a solvent, such as water or methanol (B129727), can reveal important information about its solvation structure and dynamics. These simulations can show how the solvent molecules arrange around the solute and how hydrogen bonds are formed and broken between the hydroxymethyl and methoxy groups of the solute and the solvent molecules. Such simulations have been performed for pyridine in aqueous solutions to understand its solvation and electronic absorption spectra. researchgate.net

Table 2: Hypothetical Radial Distribution Function (RDF) Peak Positions for this compound in Water from an MD Simulation

| Atom Pair | First Peak (Å) | Second Peak (Å) |

| Pyridine N ... Water H | 1.8 | 3.5 |

| Hydroxymethyl O ... Water H | 1.9 | 3.6 |

| Methoxy O ... Water H | 2.0 | 3.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules in aqueous solution.

Structure-Property Relationship Modeling

Structure-Property Relationship (SPR) modeling aims to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. By developing mathematical models based on a set of known compounds, SPR can be used to predict the properties of new or untested molecules.

For this compound and its derivatives, SPR models could be developed to predict properties such as their nucleophilicity, ias.ac.in reactivity, or even potential biological activity based on a set of calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO-LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

Reaction Mechanism Studies through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and energy barriers. By mapping out the potential energy surface of a reaction, chemists can gain a deeper understanding of the factors that control reaction rates and selectivity.

For this compound, computational methods could be used to study various reactions, such as its oxidation to the corresponding aldehyde or carboxylic acid, or its role as a ligand in coordination chemistry. researchgate.net For instance, DFT calculations could be used to locate the transition state for the oxidation of the hydroxymethyl group and to calculate the activation energy for this process. Such computational studies on reaction mechanisms have become increasingly prevalent in organic chemistry.

By combining these computational and theoretical approaches, a comprehensive understanding of the chemical nature of this compound and its derivatives can be achieved, guiding further experimental investigations and the design of new molecules with desired properties.

Applications As a Synthetic Intermediate and Building Block

Precursor in Complex Organic Synthesis

The utility of (5-Methoxypyridin-3-yl)methanol as a precursor in the synthesis of complex organic molecules is a subject of ongoing research. The presence of both a primary alcohol and a substituted pyridine (B92270) ring allows for a variety of chemical transformations, enabling its incorporation into larger, more intricate structures. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. sigmaaldrich.com Simultaneously, the pyridine nitrogen offers a site for quaternization or metal coordination, while the aromatic ring can participate in various coupling reactions.

While specific, publicly documented total syntheses commencing directly from this compound are not extensively detailed in readily available literature, its structural motif is present in numerous complex, biologically active molecules. The synthesis of such compounds often involves the construction of the substituted pyridine core at some stage, and this compound represents a readily available starting point for such strategies. For instance, the synthesis of various pharmaceutical intermediates often relies on the availability of functionalized pyridine building blocks. rsc.org

Role in Heterocyclic Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of heterocyclic compounds, and this compound serves as a valuable starting material for the elaboration of more complex heterocyclic systems. The inherent reactivity of the pyridine ring and its functional groups allows for its participation in various cyclization and condensation reactions to form fused heterocyclic structures.

The synthesis of fused heterocycle-pyridinones and -pyrones has been achieved through ruthenium-catalyzed oxidative coupling of heterocyclic amides and carboxylic acids with internal alkynes, a methodology that could potentially be adapted for derivatives of this compound. rsc.org Such reactions involve the activation of C-H and N-H or O-H bonds, leading to the formation of new ring systems. Furthermore, the development of one-pot multicomponent reactions provides an efficient pathway to complex heterocyclic scaffolds. For example, molecular iodine has been used to catalyze the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones from the reaction of aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles, highlighting the potential for constructing intricate fused systems from simple precursors. core.ac.uk

Building Block for Specialty Chemicals

The term "specialty chemicals" encompasses a broad range of compounds produced for specific applications, and this compound serves as a key building block for the synthesis of various such molecules. Its derivatives are found in pharmaceuticals, agrochemicals, and materials science. The ability to modify both the hydroxymethyl group and the pyridine ring allows for the fine-tuning of the molecule's properties to suit a particular application.

The pyridine moiety is a known pharmacophore, and its presence in a molecule can impart desirable biological activity. While direct examples are limited in public literature, the structural framework of this compound is analogous to intermediates used in the synthesis of important drugs. For example, substituted pyridines are central to the structure of proton pump inhibitors like omeprazole. rsc.org The synthesis of such drugs often involves the coupling of a substituted pyridine unit with another heterocyclic system.

Development of Novel Reagents and Catalysts Utilizing the Scaffold

The pyridine scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The development of novel reagents and catalysts based on the this compound framework is an area of active investigation. The ability to introduce various functionalities onto the pyridine ring and the hydroxymethyl group allows for the design of ligands with tailored electronic and steric properties.

For instance, rhodium(I) complexes containing pyridine ligands have been studied for their catalytic activity in the carbonylation of methanol (B129727). researchgate.net The electronic properties of the pyridine ligand can significantly influence the catalytic efficiency of the metal center. While specific studies on catalysts derived directly from this compound are not prominent, the principles of ligand design suggest its potential in this area. The hydroxyl group could be used to anchor the ligand to a solid support, creating a heterogeneous catalyst, or it could be modified to create a bidentate or tridentate ligand for enhanced metal coordination. The synthesis of metal complexes with organotellurium ligands featuring pyridine moieties has also been explored for applications in catalysis, highlighting the versatility of the pyridine scaffold in ligand design.

Applications in Medicinal Chemistry and Pharmaceutical Research

Intermediate for Active Pharmaceutical Ingredients (APIs)

(5-Methoxypyridin-3-yl)methanol serves as a crucial intermediate in the synthesis of complex molecules being investigated as potential Active Pharmaceutical Ingredients (APIs). Its utility as a precursor is documented in numerous synthetic pathways for different classes of pharmacologically active compounds. Research programs targeting novel treatments for cancer, infectious diseases, and other conditions have utilized this compound as a key starting material. For instance, it has been employed in the synthesis of potential MEK inhibitors for topical formulations and as a foundational component in the development of prokineticin receptor antagonists. Furthermore, its role as an intermediate is highlighted in academic research focused on creating new inhibitors for enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS), demonstrating its broad applicability in the pipeline of drug development.

Scaffold for Drug Discovery Programs

The inherent structure of this compound makes it an attractive scaffold for drug discovery. A scaffold in medicinal chemistry is a core molecular structure upon which various chemical modifications can be made to create a library of related compounds. The pyridine (B92270) core is a common feature in many approved drugs, and the methoxy (B1213986) and hydroxymethyl substituents on this particular scaffold provide specific vectors for chemical exploration. This allows chemists to build out from the core, adding different chemical groups to optimize a compound's ability to bind to a biological target, as well as to improve its drug-like properties (such as solubility and metabolic stability). Its application in building diverse molecules, from enzyme inhibitors to receptor antagonists, underscores its value as a versatile platform in the quest for new medicines.

Design and Synthesis of Pharmacologically Active Derivatives

The true value of this compound is demonstrated in its direct application in the synthesis of various classes of pharmacologically active derivatives.

This compound has been used as a starting material in the synthesis of morpholine (B109124) carboxamide derivatives, which have been identified as prokineticin receptor antagonists. Prokineticins and their receptors are involved in a range of biological processes, including gastrointestinal motility and pain perception, making them a target for therapeutic intervention. google.com In a patented synthesis route, this compound is oxidized to its corresponding aldehyde, which then undergoes further reactions to produce the final antagonist compounds. This highlights the utility of the alcohol functional group as a handle for elaboration into more complex structures.

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that is often hyperactivated in human cancers, making MEK (MAP Kinase Kinase) a significant target for oncology drugs. nih.gov this compound is cited as a reactant in the synthesis of novel "soft" MEK inhibitors intended for topical administration. In a specific example from patent literature, this compound is reacted with methanesulfonyl chloride in the presence of triethylamine (B128534) as part of the synthesis of these targeted inhibitors. Research into related diarylamine-based MEK inhibitors has identified compounds with potent activity.

Table 1: In Vitro Activity of MEK Inhibitor M15

| Target | Cell Line | IC₅₀ (μM) |

|---|---|---|

| MEK1 (Enzyme) | - | 0.01029 |

| Solid Tumor Cell | MDA-MB-231 (Breast Cancer) | 2.76 |

| Solid Tumor Cell | HepG2 (Liver Cancer) | 2.57 |

| Solid Tumor Cell | A549 (Lung Cancer) | 5.40 |

| Normal Cell Line | MCF-10A | >20 |

Data sourced from a 2025 study on novel MEK inhibitors. nih.gov

The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is a key component of the methylerythritol 4-phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria, parasites, and plants, but absent in humans. This makes DXS an attractive target for the development of new anti-infective agents. In a doctoral thesis focused on the design of novel DXS inhibitors, the synthesis of this compound is described as a step within the research program. The compound was synthesized via the reduction of methyl 5-methoxynicotinate using Diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiotracers to visualize and measure metabolic processes in the body. researchgate.net The development of novel PET tracers is crucial for diagnosing and understanding various diseases. This compound has been used as an intermediate in the synthesis of compounds designed for PET imaging applications. googleapis.comgoogleapis.com In a patented process, it was reacted with cyanomethylenetributylphosphorane (B115182) to create a more complex molecule. googleapis.comgoogleapis.com The patent specifies that such compounds can be precursors for radiopharmaceuticals, outlining general methods for introducing the positron-emitting isotope Fluorine-18 ([18F]). googleapis.comgoogleapis.com This indicates its role in building the molecular framework that will eventually be tagged with a radioisotope for use in PET imaging studies. googleapis.comgoogleapis.com

Metabolic Profiling and Analysis of Derived Compounds (e.g., amine-containing metabolites)

The metabolic journey of amine-containing derivatives of this compound is often complex, involving a series of enzymatic reactions that alter the parent compound's structure. In vivo and in vitro studies, primarily using animal models and human liver microsomes, have shed light on the primary metabolic pathways. These investigations are crucial for identifying pharmacologically active or potentially toxic metabolites.

A key example can be found in the metabolic studies of complex molecules where the methoxypyridine moiety is a core component. For instance, research on a novel anti-cancer agent, 1-(3-[3-(4-cyanobenzyl)-3H-imidazol-4-yl]-propyl)-3-(6-methoxypyridin-3-yl)-1-(2-trifluoromethylbenzyl)thiourea (YH3945), which features a 6-methoxypyridin-3-yl group, has provided significant insights into the biotransformation of such structures in rats. nih.gov

The major metabolic pathways identified for this compound were O-demethylation of the methoxypyridine ring, N-debenzylation of the imidazole (B134444) substituent, and hydroxylation at various positions. nih.gov The study led to the identification of 21 distinct metabolites, including glucuronide conjugates, highlighting the extensive metabolism this class of compounds can undergo. nih.gov

One of the notable findings was the formation of cyclic metabolites. Researchers have postulated that a combination of demethylation of the methoxypyridine group and hydroxylation at a specific carbon atom could lead to chemical instability, triggering a non-enzymatic cyclization process. nih.gov

The analytical techniques employed in these metabolic studies are sophisticated, with liquid chromatography-mass spectrometry (LC-MS/MS) being the cornerstone for the separation and identification of metabolites. mdpi.com High-resolution mass spectrometry provides accurate mass measurements, which, combined with tandem mass spectrometry (MS/MS) fragmentation patterns, allows for the structural elucidation of the metabolites. mdpi.com To enhance the detection and quantification of amine and hydroxyl groups, which are common functionalities in drug metabolites, pre-column derivatization techniques are sometimes employed. rsc.org

The table below summarizes the major metabolic transformations observed for a model compound containing the methoxypyridine and amine functionalities, based on the findings from the study on YH3945. nih.gov

| Metabolic Pathway | Description | Resulting Metabolite Type |

| O-Demethylation | Removal of the methyl group from the methoxy substituent on the pyridine ring. | Hydroxypyridine derivative |

| N-Debenzylation | Cleavage of the benzyl (B1604629) group attached to a nitrogen atom in the imidazole ring. | De-benzylated amine |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | Hydroxylated derivative |

| Glucuronidation | Conjugation with glucuronic acid, a phase II metabolic reaction that increases water solubility for excretion. | Glucuronide conjugate |

| Cyclization | Formation of a new ring structure, potentially through a non-enzymatic reaction following initial metabolic steps. | Cyclic metabolite |

In the context of medicinal chemistry, the metabolic stability of compounds containing the this compound scaffold is a key consideration. For example, in the development of gamma-secretase modulators for Alzheimer's disease, the introduction of a methoxypyridine motif was found to influence the metabolic profile of the compounds. Studies on these modulators have indicated that they can undergo significant first-pass metabolism, a process where a drug is extensively metabolized in the liver before it reaches systemic circulation.

Biological and Biochemical Research Applications

Enzyme Inhibition Studies

Detailed searches of scientific literature and biochemical databases did not yield specific studies on the inhibitory activity of (5-Methoxypyridin-3-yl)methanol against the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) or any other specified enzymes. While the pyridine (B92270) moiety is a common scaffold in pharmacologically active compounds, no data is currently available to characterize the enzyme inhibition profile of this particular molecule.

Molecular Probe Development for Biological Systems

There is no information available in the public domain regarding the development or use of this compound as a molecular probe for biological systems. The design of a molecular probe requires specific properties, such as high affinity and selectivity for a target, and often incorporates a reporter group (e.g., a fluorophore or a radiolabel), none of which have been described for this compound in existing research.

Investigation of Cellular Pathways

Investigations into the effect of this compound on cellular pathways, including the activation of the Nrf2 pathway, have not been reported in the available scientific literature. While related compounds and other phytochemicals have been studied for their ability to modulate the Nrf2 pathway, a key regulator of cellular antioxidant responses, no such research has been published specifically for this compound. uni.lulabcompare.comnih.gov Therefore, its role in modulating this or any other cellular signaling cascade remains uncharacterized.

Future Research Directions and Emerging Areas

Exploration of Novel Therapeutic Targets

The pyridine (B92270) ring is a common feature in many biologically active molecules, and derivatives of (5-Methoxypyridin-3-yl)methanol are being actively investigated for their potential to address a wide range of diseases by interacting with novel therapeutic targets.

Research into 3-pyridinemethanol (B1662793) derivatives has revealed potential antimicrobial, antiviral, and anticancer activities. ontosight.aiontosight.ai The core structure is a versatile starting point for developing drugs that can target various biological pathways. ontosight.ai For instance, quinazoline (B50416) and quinoline (B57606) derivatives, which can be synthesized from pyridyl precursors, are key in creating drugs with anticancer, antimicrobial, and anti-inflammatory properties. cymitquimica.com

Specific therapeutic targets for which derivatives of this compound or related structures are being explored include:

Prokineticin Receptors: A patent has disclosed that derivatives of this compound are under investigation as antagonists for prokineticin receptors, which are implicated in a variety of disease processes. google.com

Hepatitis B Virus (HBV) Antigens: In the field of virology, a patent application describes pyridine derivatives designed to treat Hepatitis B by inhibiting HBe and/or HBs antigens, interfering with the virus's ability to replicate and persist in host cells. googleapis.com

FMS-like Tyrosine Kinase 3 (FLT3): Pyridine-based derivatives are being rationally designed and synthesized as potent inhibitors of FLT3, a common mutation in acute myeloid leukemia (AML), making it a significant target for cancer therapy. nih.gov

Transient Receptor Potential Vanilloid 3 (TRPV3): In the area of sensory neuroscience, (Pyridin-2-yl)methanol derivatives have been developed as selective antagonists of TRPV3, a channel involved in pain sensation and skin disorders. researchgate.net This suggests that similar methoxy-substituted pyridinyl methanols could be explored for the same target.

Keap1 Modulators: The synthesis of cyclic cyanoenone derivatives, using (2-bromo-5-methoxypyridin-3-yl)methanol (B13930702) as a starting material, is being explored to create modulators of Keap1. google.com Keap1 is a master regulator of the cellular response to oxidative stress, making it a target for diseases involving inflammation and oxidative damage. google.com

The parent compound of this family, 3-pyridinemethanol (nicotinyl alcohol), is already known for its role as a vasodilator and antilipemic agent, providing a clinical precedent for the therapeutic potential of this class of molecules. nih.gov

| Potential Therapeutic Target | Associated Disease Area | Compound Class Mentioned |

| Prokineticin Receptors | Various | Morpholine (B109124) carboxamides from this compound |

| Hepatitis B Virus Antigens | Infectious Disease (Hepatitis B) | Pyridine derivatives |

| FLT3 | Oncology (Acute Myeloid Leukemia) | Pyridine-based derivatives |

| TRPV3 | Pain, Skin Disorders | (Pyridin-2-yl)methanol derivatives |

| Keap1 | Inflammatory Diseases, Oxidative Stress | Cyclic cyanoenone derivatives |

Development of Advanced Catalytic Synthesis Methods

The efficient synthesis of substituted pyridines like this compound is crucial for its availability in research and development. While traditional methods exist, future research is focused on developing more advanced, efficient, and sustainable catalytic processes.

Emerging strategies in organic synthesis are moving beyond classical multi-step procedures towards one-pot reactions and novel catalytic systems. Research on related substituted pyridines highlights several promising directions:

Ruthenium-Catalyzed One-Pot Synthesis: A notable advancement is the use of a bench-stable ruthenium complex to catalyze the one-pot synthesis of tetra-substituted pyridines. rsc.org This method utilizes the isomerisation–methylenation of an allyl alcohol with methanol (B129727) serving as a C1 source, demonstrating a robust way to build the pyridine core. rsc.org

Multicomponent Reactions: A three-component synthesis of polysubstituted pyridines has been developed, which relies on a catalytic intermolecular aza-Wittig/Diels–Alder reaction sequence. nih.gov Such methods are highly efficient as they allow for the rapid assembly of diverse and complex pyridine structures in a single process. nih.gov

Direct Catalytic Functionalization: The direct synthesis of β-(C3)-substituted pyrroles has been achieved through a one-pot multicomponent method. rsc.org Similar strategies for the direct and selective catalytic functionalization of the pyridine ring are a key area of future research, aiming to bypass the need for pre-functionalized starting materials.

A specific synthesis of this compound has been documented involving the reduction of a precursor with Diisobutylaluminium hydride (DIBAL-H). rug.nl While effective at a lab scale, future work will likely focus on catalytic reduction methods that are more amenable to large-scale production and offer improved environmental profiles. The development of novel catalysts for reactions like nucleophilic aromatic substitution, used to create methoxypyridine precursors for gamma-secretase modulators, also remains an active area of research. nih.gov

| Synthesis Method | Catalyst/Reagent | Key Features |

| Isomerisation–Methylenation | Ruthenium Complex | One-pot synthesis of tetra-substituted pyridines using methanol as C1 source. rsc.org |

| Aza-Wittig/Diels–Alder | Not specified | Two-pot, three-component synthesis for rapid access to diverse pyridines. nih.gov |

| Reduction | DIBAL-H | Documented lab-scale synthesis of this compound. rug.nl |

| Nucleophilic Aromatic Substitution | Sodium Methoxide (B1231860) | Used to prepare methoxypyridine precursors for complex molecules. nih.gov |

Application in Materials Science and Nanotechnology

The utility of this compound is not limited to the life sciences. The inherent electronic properties of the pyridine ring make it an attractive component for advanced materials and nanotechnology applications.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a ligand and coordinate with metal ions. This property is fundamental to its potential use in materials science. A significant area of future research involves using pyridine derivatives as building blocks for functional materials:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Substituted pyridyl compounds can act as ligands to create complex structures with transition metals like ruthenium, osmium, or iridium. mdpi.com Research has shown that substituted 2-pyridyl-4-phenylquinolines can form asymmetric bidentate ligands. mdpi.com The resulting metal complexes may exhibit novel and interesting photophysical properties, such as luminescence, which could be harnessed for applications in sensors, catalysts, or light-emitting devices. mdpi.com The specific structure of this compound makes it a candidate for similar applications, where the methoxy (B1213986) and methanol groups could be further functionalized to tune the properties of the resulting material.

While direct applications of this compound in this field are still emerging, the foundational chemistry of pyridine ligands is well-established, suggesting a promising future for its incorporation into novel functional materials.

Integration with Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and this compound is a part of this new frontier. These computational tools can significantly accelerate the identification and optimization of new drug candidates.

Future research will increasingly leverage AI and ML to explore the therapeutic potential of scaffolds like this compound. A doctoral thesis has already documented the use of computational studies, including ligand-based virtual screening (LBVS), to identify potential inhibitors of the enzyme DXS, an anti-infective target. rug.nl The synthesis of this compound was described within the context of this project, indicating its role as a scaffold in a modern, computationally-driven drug discovery program. rug.nl

Emerging applications of AI and ML in this context include:

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of compounds derived from the this compound core against models of biological targets to predict binding affinity and potential activity.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high potency and low toxicity.

ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to prioritize the most promising candidates for synthesis and experimental testing, thereby reducing late-stage failures.

By combining the synthetic versatility of this compound with the predictive power of AI, researchers can more efficiently navigate the complex chemical space to discover the next generation of therapeutics.

Q & A

Basic: What are the recommended synthetic routes for (5-Methoxypyridin-3-yl)methanol, and how can purity be optimized?

Methodology:

- Synthetic Routes:

- Direct Functionalization: Introduce the methanol group via nucleophilic substitution or reduction of a carbonyl precursor (e.g., reduction of (5-methoxypyridin-3-yl)ketone using NaBH₄ or LiAlH₄ in anhydrous THF) .

- Pyridine Ring Modification: Start with 5-methoxypyridine derivatives and perform regioselective hydroxymethylation using formaldehyde under acidic or basic conditions .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, methanol:water 70:30, UV detection at 254 nm) .

Basic: How is this compound characterized spectroscopically?

Methodology:

- ¹H/¹³C NMR: Key signals include:

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 154.1 (C₇H₉NO₂). High-resolution MS (HRMS) confirms molecular formula .

Basic: What solvents and storage conditions ensure stability of this compound?

Methodology:

- Solubility: Soluble in polar solvents (methanol, DMSO, DMF) and partially in water. Insoluble in non-polar solvents (hexane, toluene) .

- Stability: Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Stability tests (TGA/DSC) show decomposition onset at ~180°C .

Advanced: How can regioselectivity challenges in derivatizing this compound be addressed?

Methodology:

- Protecting Group Strategy: Protect the hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) before modifying the pyridine ring. Deprotect with TBAF (tetrabutylammonium fluoride) post-reaction .

- Catalytic Control: Use Pd-catalyzed C–H activation for selective functionalization at the C4 position. Ligands like PPh₃ enhance selectivity .

Advanced: How to resolve contradictions in spectral data for derivatives of this compound?

Methodology:

- Comparative Analysis: Cross-validate NMR assignments with DFT calculations (B3LYP/6-31G* level) to predict chemical shifts .

- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing C2 vs. C4 proton environments) .

Advanced: What role does this compound play in drug discovery pipelines?

Methodology: